molecular formula C11H15NO2 B11821357 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

Katalognummer: B11821357
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: TWSODCFUYCNLQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound featuring a furan ring, an amino group, and a pentenone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with suitable amines under controlled conditions. One common method includes the use of transaminases, which offer an environmentally friendly and efficient approach to synthesizing such compounds . The reaction conditions often involve mild temperatures and neutral pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow reactors and biocatalysis are employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for amino group substitution.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced furan derivatives.

    Substitution: Various substituted amines and halogenated compounds.

Wissenschaftliche Forschungsanwendungen

1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    1-Amino-1-(thiophen-2-yl)-4,4-dimethylpent-1-en-3-one: Similar structure but with a thiophene ring instead of a furan ring.

    1-Amino-1-(pyridin-2-yl)-4,4-dimethylpent-1-en-3-one: Contains a pyridine ring, offering different electronic properties.

Uniqueness: 1-Amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

1-amino-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one

InChI

InChI=1S/C11H15NO2/c1-11(2,3)10(13)7-8(12)9-5-4-6-14-9/h4-7H,12H2,1-3H3

InChI-Schlüssel

TWSODCFUYCNLQL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C=C(C1=CC=CO1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.